molecular formula C16H24BClO3 B13709355 4-(tert-Butoxy)-3-chlorophenylboronic Acid Pinacol Ester

4-(tert-Butoxy)-3-chlorophenylboronic Acid Pinacol Ester

Cat. No.: B13709355
M. Wt: 310.6 g/mol
InChI Key: VHMKWLAMFVLWEL-UHFFFAOYSA-N
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Description

4-(tert-Butoxy)-3-chlorophenylboronic Acid Pinacol Ester is an organoboron compound widely used in organic synthesis. It is known for its stability and reactivity, making it a valuable intermediate in various chemical reactions. This compound is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-Butoxy)-3-chlorophenylboronic Acid Pinacol Ester typically involves the reaction of 4-(tert-Butoxy)-3-chlorophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer better control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(tert-Butoxy)-3-chlorophenylboronic Acid Pinacol Ester undergoes various types of chemical reactions, including:

    Oxidation: The boronic ester can be oxidized to the corresponding phenol using hydrogen peroxide or other oxidizing agents.

    Reduction: Reduction of the boronic ester can yield the corresponding borane.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a base.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed

    Oxidation: 4-(tert-Butoxy)-3-chlorophenol.

    Reduction: 4-(tert-Butoxy)-3-chlorophenylborane.

    Substitution: Products depend on the nucleophile used.

Scientific Research Applications

4-(tert-Butoxy)-3-chlorophenylboronic Acid Pinacol Ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(tert-Butoxy)-3-chlorophenylboronic Acid Pinacol Ester primarily involves its ability to form stable complexes with various organic and inorganic reagents. The boronic ester group can undergo transesterification, oxidation, and other reactions, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(tert-Butoxy)-3-chlorophenylboronic Acid Pinacol Ester is unique due to the presence of both tert-butoxy and chlorophenyl groups, which enhance its reactivity and stability compared to other boronic esters. This makes it particularly useful in complex organic synthesis and industrial applications.

Properties

Molecular Formula

C16H24BClO3

Molecular Weight

310.6 g/mol

IUPAC Name

2-[3-chloro-4-[(2-methylpropan-2-yl)oxy]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C16H24BClO3/c1-14(2,3)19-13-9-8-11(10-12(13)18)17-20-15(4,5)16(6,7)21-17/h8-10H,1-7H3

InChI Key

VHMKWLAMFVLWEL-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC(C)(C)C)Cl

Origin of Product

United States

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